WYE-151650 -

WYE-151650

Catalog Number: EVT-1535775
CAS Number:
Molecular Formula: C26H21N5O2
Molecular Weight: 435.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WYE-151650 is a novel selective JAK-3 inhibitor.
Synthesis Analysis

Methods and Technical Details

The synthesis of WYE-151650 involves several key steps that utilize organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:

  1. Initial Reactions: Starting materials undergo reactions such as amination and cyclization to form the core structure.
  2. Purification: The crude product is purified using techniques like crystallization or chromatography to isolate WYE-151650 in high purity.
  3. Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure and purity.

The synthesis process emphasizes the importance of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products .

Chemical Reactions Analysis

Reactions and Technical Details

WYE-151650 participates in various chemical reactions primarily related to its function as a kinase inhibitor. Key reactions include:

  1. Phosphorylation: As an inhibitor, WYE-151650 interferes with the phosphorylation of target proteins mediated by Janus kinase 3.
  2. Hydrolysis: The compound may undergo hydrolysis in physiological conditions, impacting its stability and activity.
  3. Binding Interactions: WYE-151650 forms non-covalent interactions with the active site of Janus kinase 3, blocking substrate access and inhibiting enzymatic activity.

These reactions are crucial for understanding how WYE-151650 modulates biological pathways associated with inflammation and immune responses .

Mechanism of Action

Process and Data

The mechanism of action for WYE-151650 involves selective inhibition of Janus kinase 3, which is integral to signal transduction pathways activated by various cytokines. Upon binding to Janus kinase 3:

  1. Inhibition of Phosphorylation: WYE-151650 prevents the phosphorylation of signal transducer and activator of transcription proteins, thereby blocking downstream signaling cascades.
  2. Reduction of Cytokine Signaling: By inhibiting Janus kinase 3 activity, WYE-151650 reduces the effects of pro-inflammatory cytokines such as interleukin-2.

This selective inhibition has been demonstrated in various in vitro and in vivo models, showcasing its potential effectiveness in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

WYE-151650 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; moderate solubility in water.
  • Stability: Stability profiles indicate sensitivity to light and moisture, necessitating careful storage conditions.

These properties are essential for formulating the compound into effective pharmaceutical preparations .

Applications

Scientific Uses

WYE-151650 has significant potential applications in scientific research and medicine:

  1. Autoimmune Disease Treatment: Due to its selective inhibition of Janus kinase 3, it is being investigated for therapeutic use in autoimmune diseases such as rheumatoid arthritis.
  2. Transplant Rejection Prevention: Its immunomodulatory effects make it a candidate for preventing graft rejection in transplant patients.
  3. Research Tool: As a selective inhibitor, it serves as an important tool in studying cytokine signaling pathways and developing new therapeutic strategies against inflammatory diseases .
Introduction to JAK3 Inhibition & WYE-151650

JAK3 in Immune Signaling Pathways

JAK3 is distinguished by its exclusive hematopoietic expression and partnership with the common gamma chain (γc) of cytokine receptors. It mediates signaling for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 phosphorylates STAT proteins (primarily STAT5), triggering nuclear translocation and gene transcription for immune cell proliferation, differentiation, and survival [6] [9]. Key characteristics include:

  • Structural specialization: Unlike ubiquitously expressed JAK1/JAK2, JAK3 contains a unique cysteine residue (Cys909) in its ATP-binding site. This enables selective targeting by covalent or non-covalent inhibitors [8] [9].
  • Pathogenic dysregulation: Constitutive JAK3 activation is linked to autoimmune diseases (e.g., rheumatoid arthritis) and hematologic malignancies. Loss-of-function mutations cause severe combined immunodeficiency (SCID), underscoring its non-redundant role [9].

Rationale for Selective JAK3 Inhibition in Immune Disorders

Pan-JAK inhibitors (e.g., tofacitinib) exhibit clinical efficacy but carry risks of anemia, thrombocytopenia, and infections due to JAK2 inhibition. Selective JAK3 blockade offers three key advantages [2] [8]:

  • Reduced off-target toxicity: JAK2 regulates erythropoietin and thrombopoietin signaling. Selectivity minimizes hematologic adverse effects.
  • Preserved host defense: JAK1 mediates interferon signaling for antiviral responses. Sparing JAK1 may lower infection risk.
  • Focused immunosuppression: JAK3-dependent cytokines (e.g., IL-15 for NK cells, IL-21 for B cells) drive autoimmune pathology.

Table 1: Selectivity Profiles of Clinical JAK Inhibitors

CompoundJAK1JAK2JAK3TYK2Selectivity Limitation
Tofacitinib++++++++Anemia, infections
Decernotinib (VX-509)+±+++±Limited cellular potency
Ritlecitinib*±±++++±Covalent binding; long-term safety
WYE-151650+±++++±N/A (preclinical)

Covalent inhibitor; ++/+++ indicates relative inhibition potency [5] [8].

WYE-151650: Discovery & Structural Insights

Discovery and Kinase Selectivity

WYE-151650 was identified through rigorous kinase profiling by Wyeth Research (now Pfizer). It demonstrated sub-nanomolar inhibition (IC₅₀ = 0.8 nM) against JAK3, with 36-, 14-, and 34-fold selectivity over JAK1, JAK2, and TYK2, respectively. This surpassed early inhibitors like CP-690550 (tofacitinib), which lacked JAK3 specificity [1] [7].

Table 2: Preclinical Profile of WYE-151650

ParameterValueAssay System
JAK3 IC₅₀0.8 nMEnzymatic
JAK1/JAK2/JAK3/TYK2 Selectivity36x/14x/1x/34xKinase panel
IL-2-induced PBMC proliferationIC₅₀ = 50 nMHuman peripheral blood cells
STAT5 phosphorylationSignificant inhibition at 50 nMLymphocytes
In vivo efficacyReduced IFN-γ, NK cell depletionMouse DTH/CIA models

Molecular Basis of Selectivity

The compound’s pyrrolopyrimidine core occupies the ATP-binding pocket, while its (R,R)-tetrahydronaphthalenyl group extends into a hydrophobic region unique to JAK3. Unlike covalent inhibitors (e.g., ritlecitinib), WYE-151650 binds reversibly, leveraging:

  • Stereospecific interactions: The (R)-hydroxy group forms hydrogen bonds with Leu956 in the JAK3 hinge region [1] [10].
  • Selectivity via Cys909: Though non-covalent, its orientation exploits the JAK3-specific cysteine, reducing affinity for serine-containing JAK1/JAK2 [8] [9].

Cellular and In Vivo Validation

In human PBMCs, WYE-151650 suppressed IL-2-driven proliferation (IC₅₀ = 50 nM) without affecting JAK3-independent pathways (e.g., IL-6/GM-CSF). In murine collagen-induced arthritis (CIA), it reduced inflammation by inhibiting IFN-γ production and NK cell activation, confirming target engagement in disease models [1] [7].

Structure-Activity Relationship (SAR) and Chemical Properties

WYE-151650 (chemical name: 3'-(4(R)-Hydroxy-1,2,3,4-tetrahydro-naphthalen-1(R)-yl)-1'-methyl-2'-oxo-2',3'-dihydro-1'H-[1,5']bibenzoimidazolyl-6-carbonitrile) features:

  • Molecular formula: C₂₆H₂₁N₅O₂ (MW: 435.49 g/mol) [1] [7].
  • Critical substituents:
  • Bibenzoimidazolyl carbonitrile: Enhances kinase binding affinity.
  • (R,R)-tetrahydronaphthalenyl: Governs stereoselective JAK3 inhibition. Loss of the (R)-hydroxy group reduces potency by >10-fold [10].
  • Solubility: Stable in DMSO; suitable for in vitro studies [1].

Properties

Product Name

WYE-151650

IUPAC Name

3'-(4(R)-Hydroxy-1,2,3,4-tetrahydro-naphthalen-1(R)-yl)-1'-methyl-2'-oxo-2',3'-dihydro-1'H-[1,5']bibenzoimidazolyl-6-carbonitrile

Molecular Formula

C26H21N5O2

Molecular Weight

435.487

InChI

InChI=1S/C26H21N5O2/c1-29-22-9-7-17(30-15-28-20-8-6-16(14-27)12-23(20)30)13-24(22)31(26(29)33)21-10-11-25(32)19-5-3-2-4-18(19)21/h2-9,12-13,15,21,25,32H,10-11H2,1H3/t21-,25-/m1/s1

InChI Key

PZCIBYIKJOQODV-PXDATVDWSA-N

SMILES

N#CC1=CC=C2N=CN(C3=CC=C(N4C)C(N([C@@H]5CC[C@@H](O)C6=C5C=CC=C6)C4=O)=C3)C2=C1

Solubility

Soluble in DMSO

Synonyms

WYE-151650, WYE 151650, WYE151650

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.